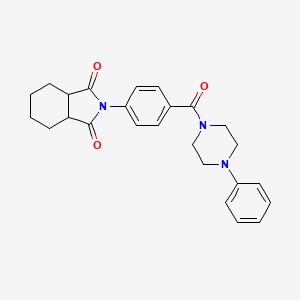
2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C23H28N2O3
- Molecular Weight : 392.48 g/mol
The compound features a hexahydroisoindole core with a phenylpiperazine substituent, which is significant for its biological interactions.
Anticancer Activity
Research indicates that isoindole derivatives possess anticancer properties. A study involving similar compounds demonstrated that derivatives with piperazine moieties showed enhanced cytotoxicity against various cancer cell lines. Specifically, the presence of the phenylpiperazine group was linked to improved interaction with cellular targets involved in cancer proliferation .
Table 1: Cytotoxicity of Isoindole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 | DNA Topoisomerase II Inhibition |
| Compound B | HeLa (Cervical Cancer) | 10 | Apoptosis Induction |
| This compound | MCF7 | TBD | TBD |
Anti-inflammatory Properties
Isoindole derivatives have shown potential as anti-inflammatory agents. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies have indicated that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile .
Table 2: COX Inhibition Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Meloxicam | 30 | 70 |
| Compound C | 50 | 80 |
| This compound | TBD | TBD |
Antimicrobial Activity
Preliminary studies have suggested that isoindole derivatives can exhibit antimicrobial properties. Compounds structurally similar to the target compound were tested against various bacterial strains, showing promising results in inhibiting growth .
Case Studies and Research Findings
- Study on Antitumor Activity : A series of phenylpiperazine derivatives were synthesized and evaluated for their antitumor activity. The study found that compounds with structural similarities to our target compound demonstrated significant cytotoxicity against breast cancer cell lines while maintaining lower toxicity toward healthy cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of isoindole derivatives to key biological targets such as DNA topoisomerases and COX enzymes. These studies suggest that the introduction of piperazine enhances binding interactions, potentially leading to improved efficacy .
- In Vivo Studies : Future research should focus on in vivo models to validate the therapeutic potential observed in vitro. Such studies will be crucial in assessing pharmacokinetics, bioavailability, and overall safety profiles.
Properties
IUPAC Name |
2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANKINSQQMKQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














